molecular formula C14H18BrCl2N3O2 B2709752 tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide CAS No. 2177267-13-7

tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide

Cat. No.: B2709752
CAS No.: 2177267-13-7
M. Wt: 411.12
InChI Key: MXBGKNORSZBKPF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide: is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and two chlorine atoms on the quinazoline ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and ethyl chloroacetate, under basic conditions.

    Introduction of Chlorine Atoms: The chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate activating agents.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The amino and chlorine groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide for nucleophilic substitution or electrophilic reagents like alkyl halides.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the amino or chlorine groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of quinazoline derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, quinazoline derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound could be investigated for its potential use in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the amino and chlorine groups on the quinazoline ring could influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,6-dichloroquinazoline: Lacks the tert-butyl ester group and hydrobromide salt.

    tert-Butyl 2-(2-aminoquinazolin-3(4H)-yl)acetate: Lacks the chlorine atoms.

    2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid: Lacks the tert-butyl ester group.

Uniqueness

tert-Butyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetate hydrobromide is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl ester group may enhance its stability and solubility, while the hydrobromide salt can improve its bioavailability.

Properties

IUPAC Name

tert-butyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2N3O2.BrH/c1-14(2,3)21-11(20)7-19-6-8-10(18-13(19)17)5-4-9(15)12(8)16;/h4-5H,6-7H2,1-3H3,(H2,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBGKNORSZBKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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